molecular formula C18H16BrN3O2 B4520048 3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4520048
M. Wt: 386.2 g/mol
InChI Key: MLNAKNKGUIIZKJ-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is an organic compound that features a benzimidazole core, a brominated benzamide moiety, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehalogenated compound. Substitution reactions could result in various functionalized derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

    3-bromobenzamide: A simpler analog with similar brominated benzamide structure.

    N-(2-tetrahydrofuran-2-yl)benzimidazole: Shares the benzimidazole and tetrahydrofuran moieties.

    2-bromo-N-(tetrahydrofuran-2-yl)benzamide: Another analog with a different substitution pattern.

Uniqueness

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with multiple targets and undergo diverse chemical reactions .

Biological Activity

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core , a brominated benzamide moiety , and a tetrahydrofuran ring . Its molecular formula is C16H14BrN3OC_{16}H_{14}BrN_{3}O with a molecular weight of approximately 373.27 g/mol. The presence of the tetrahydrofuran ring may enhance its solubility and biological interactions, making it a promising candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. It may modulate the activity of these targets, leading to alterations in cell signaling pathways and biological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Type
This compoundA549TBD2D Assay
This compoundHCC827TBD2D Assay
This compoundNCI-H358TBD2D Assay

Note: TBD indicates that specific IC50 values need to be determined through experimental assays.

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Studies on related benzimidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coliTBD
This compoundS. aureusTBD

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antitumor Activity : A study demonstrated that benzimidazole derivatives showed significant inhibition of cell proliferation in lung cancer models through MTS cytotoxicity assays . The results indicated that structural modifications could enhance potency.
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial effects of benzimidazole derivatives using CLSI guidelines on various bacterial strains, revealing promising results for future drug development .

Properties

IUPAC Name

3-bromo-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-12-4-1-3-11(9-12)18(23)20-13-6-7-14-15(10-13)22-17(21-14)16-5-2-8-24-16/h1,3-4,6-7,9-10,16H,2,5,8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNAKNKGUIIZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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